1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine
Description
1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 5-amino-1H-pyrazole core substituted at the 1-position with a methyl group and at the 3-position with a 2-methyloxolane (tetrahydrofuran derivative) moiety. Pyrazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition, antimicrobial activity, and ligand-receptor interactions . The 2-methyloxolane substituent introduces steric and electronic effects that may influence solubility, bioavailability, and target binding compared to simpler alkyl or aryl substituents.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methyl-5-(2-methyloxolan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-9(4-3-5-13-9)7-6-8(10)12(2)11-7/h6H,3-5,10H2,1-2H3 |
InChI Key |
CBBWWAUMKYLJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with 2-methyloxirane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyloxolan moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazol-5-amine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 3-pyridyl group (24e) enhances thrombin inhibition 26-fold compared to phenyl (24g), likely due to improved hydrogen bonding or π-π interactions .
- Steric Effects : Bulky substituents like cyclohexyl (24i) abolish activity, suggesting steric hindrance disrupts binding .
- Heterocyclic vs. Aromatic : The 2-methyloxolane group in the target compound introduces a cyclic ether, which may improve solubility compared to hydrophobic aryl groups but lacks the aromaticity required for π-stacking in enzyme pockets.
Physicochemical and Spectroscopic Properties
Comparative data for select compounds:
| Property | 1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine | 3-Methyl-1-phenyl-1H-pyrazol-5-amine (16) | 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine (17) |
|---|---|---|---|
| Molecular Formula | C₉H₁₅N₃O | C₁₀H₁₂N₃ | C₈H₁₅N₃ |
| Molecular Weight | 193.24 g/mol | 174.22 g/mol | 153.23 g/mol |
| Predicted Density | ~1.2–1.4 g/cm³* | 1.35 g/cm³ (similar derivatives) | 1.35±0.1 g/cm³ |
| pKa (amine group) | ~3.6–4.0* | 3.65±0.10 (predicted) | Not reported |
| Solubility | Moderate (oxolane enhances polarity) | Low (hydrophobic phenyl group) | Low (alkyl chain) |
*Estimated based on analogs .
Biological Activity
1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine, known by its CAS number 1691909-57-5, is a compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 181.23 g/mol, this compound is part of the pyrazole class, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O |
| Molecular Weight | 181.23 g/mol |
| CAS Number | 1691909-57-5 |
| Appearance | Powder |
| Melting Point | 73–74 °C |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
Anticancer Properties
Research has also pointed to the anticancer potential of pyrazole derivatives. In vitro studies have demonstrated that certain pyrazoles can inhibit the proliferation of cancer cells, possibly through mechanisms involving apoptosis induction and cell cycle arrest . Specific assays have shown that at concentrations around 50 µM, compounds with similar structures can significantly reduce cell viability in cancer cell lines .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. Pyrazole derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses . The inhibition of these enzymes could lead to reduced inflammation and pain relief.
Case Studies
-
Antimicrobial Screening
A study conducted on various pyrazole derivatives, including this compound, revealed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating a potential for development into new antimicrobial agents . -
Cancer Cell Line Testing
In a comparative study involving several pyrazole compounds, it was found that this compound exhibited a notable reduction in viability of human breast cancer cells (MCF-7) at concentrations above 25 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry assays .
Q & A
Q. What are the common synthetic routes for preparing 1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example:
- Hydrazine-based cyclization : Reacting substituted propenones with hydrazine hydrate and acetic/propionic acid under reflux conditions forms pyrazoline intermediates, which can be further functionalized .
- Multi-step alkylation : Introducing the 2-methyloxolane (tetrahydrofuran derivative) moiety may involve protecting group strategies or nucleophilic substitution, as seen in analogous pyrazole syntheses .
- One-pot synthesis : Solvent-free condensation of aldehydes, barbituric acids, and 1H-pyrazol-5-amines under microwave-assisted conditions can optimize yield and reduce side products .
Key Considerations : Control reaction temperature (e.g., reflux vs. microwave) and stoichiometric ratios to minimize byproducts like regioisomers .
Q. How is this compound characterized structurally?
Methodological Answer:
- Spectroscopic Analysis : Use -NMR to identify amine protons (~5–6 ppm) and methyl/oxolane resonances. IR spectroscopy confirms N-H stretches (~3300 cm) and C-N/C-O bonds .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol or ethanol and analyze lattice packing and hydrogen-bonding interactions, as demonstrated for related pyrazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHNO) and detects fragmentation patterns .
Q. What are the primary biological activities reported for this compound?
Methodological Answer: While direct data on this compound is limited, structurally similar pyrazoles exhibit:
- Antimicrobial Activity : Analogues with halogen or methoxy substituents show inhibition against Mycobacterium tuberculosis (MIC ~0.5–2 µg/mL) .
- Anti-inflammatory Effects : Pyrazolines reduce carrageenan-induced edema in rodent models (30–50% inhibition at 50 mg/kg) .
- CNS Modulation : Tetrazole-containing derivatives interact with neurotransmitter receptors (e.g., GABA), suggesting potential neuropharmacological applications .
Experimental Design Tip : Use in vitro assays (e.g., microplate Alamar Blue for TB) before advancing to in vivo models .
Advanced Research Questions
Q. How do structural modifications influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Substituent Effects :
- Oxolane Ring : The 2-methyloxolane group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration compared to phenyl analogues .
- Amine Position : Shifting the amine from C5 to C3 (e.g., 1-Methyl-1H-pyrazol-3-amine) reduces antibacterial potency but increases metabolic stability .
- Case Study : Replacing the oxolane with a thiophene (e.g., 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine) alters electronic properties, increasing acute oral toxicity (LD ~300 mg/kg) .
Optimization Strategy : Use QSAR modeling to correlate substituent electronegativity with target binding affinity .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Contradictions in reported IC values often arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
- Regioisomer Interference : Confirm compound purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude isomeric contaminants .
- Species-Specific Responses : Test across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify tissue-selective effects .
Example : Pyrazole derivatives showed anti-inflammatory activity in rats but hepatotoxicity in human cells due to cytochrome P450 metabolism differences .
Q. What are the challenges in optimizing reaction yields for scaled-up synthesis?
Methodological Answer:
- Byproduct Formation : The oxolane ring’s steric bulk may hinder cyclization, leading to dimerization. Mitigate using high-dilution conditions or slow reagent addition .
- Catalyst Selection : Phosphorus oxychloride (POCl) efficiently drives cyclization but requires careful quenching to avoid exothermic side reactions .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product from polar impurities .
Yield Data : Pilot-scale reactions achieved 45–60% yield, compared to 70–85% in small batches, highlighting scalability challenges .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Classification : Based on analogues, expect GHS warnings for skin irritation (Category 2), eye damage (Category 2A), and acute oral toxicity (Category 4) .
- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose via licensed hazardous waste facilities .
Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | Calculated |
| Molecular Weight | 195.26 g/mol | |
| CAS Registry Number | Not yet assigned | — |
| logP (Predicted) | 2.3 | |
| Spectral Data (IR) | N-H: 3280 cm; C-O: 1120 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
